molecular formula C10H12O4S B8352685 p-(Methanesulfonyloxy)propiophenone

p-(Methanesulfonyloxy)propiophenone

Cat. No. B8352685
M. Wt: 228.27 g/mol
InChI Key: QDHHEDKKSBTZSR-UHFFFAOYSA-N
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Patent
US07408084B2

Procedure details

A tetrahydrofuran solution (50 mL) of 15.0 g (100 mmol) of p-hydroxypropiophenone and 12.143 g (1.2 equivalents) of triethylamine was cooled to 5° C. To this solution, 12.60 g (1.1 equivalents) of methanesulfonyl chloride was added dropwise over 30 minutes, followed by 1 hour of stirring. To the resulting solution, 40 mL of water and 70 mL of ethyl acetate were added to conduct extraction. The organic layer was washed with 50 mL of saturated brine, dried over anhydrous magnesium sulfate, and subjected to distillation under a reduced pressure to remove the solvents. A white solid was obtained as a result. This white solid was crystallized from 40 mL of ethyl acetate and 120 mL of hexane to thereby obtain white crystals of p-(methanesulfonyloxy)propiophenone (21.17 g, isolation yield: 93%). To a tetrahydrofuran solution (20 mL) of 4.560 g (20 mmol) of p-(methanesulfonyloxy)propiophenone, a hexane solution (5 mL) of 3.516 g (1.1 equivalent) of bromine was added at 15° C., followed by 1 hour of stirring. To the resulting solution, 30 mL of saturated sodium hydrogen carbonate and 30 mL of ethyl acetate were added to conduct extraction. The organic layer was washed with 20 mL of a saturated sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate, and subjected to distillation under a reduced pressure to remove the solvent. 1-[4-(Methanesulfonyloxy)phenyl]-2-bromo-1-propanone was obtained as an yellow, oily substance (10.12 g, crude yield: 97%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
3.516 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.[CH3:6][S:7]([O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:20])[CH2:18][CH3:19])=[CH:13][CH:12]=1)(=[O:9])=[O:8].[Br:21]Br.C(=O)([O-])O.[Na+]>C(OCC)(=O)C.CCCCCC>[CH3:6][S:7]([O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:20])[CH:18]([Br:21])[CH3:19])=[CH:13][CH:12]=1)(=[O:9])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
4.56 g
Type
reactant
Smiles
CS(=O)(=O)OC1=CC=C(C=C1)C(CC)=O
Name
Quantity
3.516 g
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The organic layer was washed with 20 mL of a saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OC1=CC=C(C=C1)C(C(C)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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